6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide follows a well-defined architectural pattern that incorporates multiple functional groups within a quinoline backbone. According to PubChem database records, this compound possesses the molecular formula C₁₇H₁₃ClN₂O₃ with a molecular weight of 328.7 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the structural components and their positional relationships within the molecule.
The quinoline core structure serves as the fundamental framework, consisting of a fused benzene and pyridine ring system that provides the basic heterocyclic foundation. The chlorine atom occupies the 6-position of the quinoline ring, introducing electron-withdrawing characteristics that significantly influence the electronic distribution throughout the molecule. The hydroxyl group at the 4-position establishes potential for hydrogen bonding interactions and contributes to the compound's solubility profile. The carboxamide functionality at the 3-position links the quinoline core to the 3-methoxyphenyl substituent, creating an extended conjugated system that affects both the molecular geometry and electronic properties.
Table 1: Molecular Descriptors of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂O₃ |
| Molecular Weight | 328.7 g/mol |
| PubChem Compound Identification | 17016518 |
| Chemical Abstracts Service Number | 955314-52-0 |
| International Chemical Identifier Key | PQVUNGIBMOJTQT-UHFFFAOYSA-N |
The three-dimensional molecular architecture reveals specific spatial arrangements that govern the compound's reactivity and interaction potential. The quinoline ring system adopts a planar configuration that facilitates π-π stacking interactions, while the carboxamide linkage allows for rotational flexibility around the carbon-nitrogen bond. The 3-methoxyphenyl substituent can adopt various orientations relative to the quinoline plane, influenced by steric interactions and potential intramolecular hydrogen bonding between the hydroxyl group and the carboxamide oxygen.
Properties
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUNGIBMOJTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-hydroxyquinoline and 3-methoxyaniline.
Condensation Reaction: The 6-chloro-4-hydroxyquinoline is reacted with 3-methoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the desired quinoline derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
A significant area of research for this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide exhibit notable antiproliferative effects against various cancer cell lines.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Colorectal Cancer : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against HCT-116 colon cancer cells. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to other derivatives tested .
- Breast Cancer Research : Another study reported that N-phenyl derivatives exhibited potent activity against breast cancer cell lines (MCF-7), with some compounds showing IC50 values as low as 3.3 µM .
Multi-target Activity
The compound's structure allows it to interact with multiple biological targets, making it a candidate for multi-target drug development. This characteristic is particularly valuable in treating complex diseases such as cancer, where multiple pathways are often involved.
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity. The introduction of different substituents at the carboxamide link has been shown to significantly affect the inhibitory activity against PI3Kα, leading to improved efficacy .
Other Therapeutic Applications
Beyond cancer treatment, there is potential for this compound in other therapeutic areas:
Autoimmune Diseases
Quinoline derivatives have been explored for their immunomodulatory effects, which can be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. The ability to modulate immune responses positions these compounds as promising candidates for further research in immunotherapy .
Antimicrobial Properties
Preliminary investigations suggest that compounds similar to this compound may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Variations on the Quinoline Core
The position and nature of substituents on the quinoline ring significantly influence physicochemical and biological properties. Key comparisons include:
4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide (Compound 2b)
- Molecular Formula : C₁₆H₁₂N₂O₃.
- Substituents : Lacks the 6-chloro group present in the target compound.
- Physical Properties : Melting point 256–259°C, synthesized in 53% yield .
6-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide (BF37533)
- Molecular Formula : C₁₅H₁₀ClN₃O₂.
- Substituents : Replaces the 3-methoxyphenyl group with a pyridin-3-yl moiety.
- Significance : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the methoxyphenyl group .
6-Chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Functional Group Modifications on the Carboxamide Side Chain
The carboxamide’s aryl or heteroaryl group influences lipophilicity and hydrogen-bonding capacity:
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamides
- Structure : Incorporates a triazine ring instead of a methoxyphenyl group.
- Biological Activity : Exhibits moderate to excellent antimicrobial activity, suggesting the triazine moiety enhances interactions with microbial enzymes .
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35)
Comparison with Clinically Relevant Hydroxyquinolines
Clioquinol and Iodoquinol
Data Table: Structural and Functional Comparison
Key Findings and Implications
Methoxyphenyl vs. Pyridinyl Groups : The 3-methoxyphenyl group increases lipophilicity, favoring membrane penetration, while pyridinyl groups improve aqueous solubility .
Biological Activity Trends: Carboxamide derivatives with halogenation (e.g., 6-Cl) and polar side chains (e.g., morpholinopropyl) show promise in antimicrobial and enzyme inhibition applications .
Biological Activity
6-Chloro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline carboxamide family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells. For instance, in vitro assays revealed that derivatives of this compound showed IC50 values ranging from 8.9 µM to 50.9 µM against these cell lines, indicating potent antiproliferative activity .
Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| q6 | Caco-2 | 37.4 |
| q7 | HCT-116 | 8.9 |
| q8 | MCF-7 | 18.9 |
| q9 | HCT-116 (MUT) | 4.9 |
The mechanism underlying the anticancer activity is believed to involve inhibition of the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial for cancer cell survival and proliferation .
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antiviral activities. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, although specific data on its efficacy against particular strains remain limited .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes related to cancer progression or microbial growth.
- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinoline derivatives, providing insights into the structure-activity relationship (SAR) and potential therapeutic applications.
- Multi-target Activity : Research conducted by Sweidan et al. demonstrated that N-phenyl derivatives of quinoline carboxamides exhibit multi-target activity, enhancing their therapeutic potential against complex diseases .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activities, contributing to their potential as therapeutic agents for oxidative stress-related conditions .
Q & A
Q. Data Example :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| IR | 1700 cm⁻¹ (C=O) | Confirm carboxamide formation |
| ¹H NMR | δ 3.8 ppm (OCH₃) | Verify methoxy substitution |
What preliminary biological activities have been observed for this compound?
Basic Question
Quinoline-3-carboxamides are studied for:
- Antiproliferative Activity : Induction of apoptosis in cancer cell lines via mitochondrial pathway modulation. Structural analogs show IC₅₀ values in the µM range .
- Enzyme Inhibition : Potential targeting of kinases or topoisomerases due to quinoline’s planar structure .
Methodological Note : Bioactivity assays typically use MTT or SRB protocols, with dose-response curves (0.1–100 µM) and caspase-3 activation measurements .
How can computational methods optimize the synthesis and bioactivity of this compound?
Advanced Question
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity to prioritize analogs .
- Molecular Docking : Identifies binding modes with targets like DNA gyrase or tubulin .
Case Study : ICReDD’s integrated platform combines computation, informatics, and experiments to optimize reaction yields by 30–50% .
How can researchers address contradictory bioactivity data across structural analogs?
Advanced Question
- Structural-Activity Landscapes : Compare substituent effects (e.g., chloro vs. methoxy at C-4) using clustering algorithms .
- Meta-Analysis : Aggregate data from analogs (e.g., 2-chloroquinoline vs. 6-fluoro derivatives) to identify conserved pharmacophores .
- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
What statistical methods are used to optimize reaction conditions?
Advanced Question
- Design of Experiments (DoE) :
- Factorial Designs : Screen variables (temperature, catalyst loading) to identify significant factors .
- Response Surface Methodology (RSM) : Maximize yield using central composite designs .
Example : A 2³ factorial design reduced reaction optimization from 27 to 8 trials for a quinoline cyclization step .
How to study structure-activity relationships (SAR) for this compound?
Advanced Question
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 3-methoxyphenyl → 4-chlorophenyl) .
- Biological Profiling : Test analogs against multiple cell lines (e.g., MCF-7, HepG2) and enzymatic targets .
- Data Analysis : Use hierarchical clustering or partial least squares (PLS) to link structural features (e.g., logP, polar surface area) to activity .
What safety protocols are recommended for handling this compound?
Basic Question
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
How to resolve discrepancies in physicochemical property measurements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
